molecular formula C₁₆₄H₂₈₆N₆₆O₄₀ B1574832 L-JNKI-1

L-JNKI-1

Cat. No.: B1574832
M. Wt: 3822.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-JNKI-1 is a cell-permeable peptide inhibitor specific for JNK.

Scientific Research Applications

1. Impact on Beta Cell Mass in Human Islets

L-JNKI-1 has been shown to positively impact functional beta cell mass in human islets. It not only reduces islet loss in culture but also protects against cell death caused by acute cytokine exposure. This effect is also evident in vivo, where treatment with this compound leads to improved functional beta cell mass in diabetic mice recipients of human islets. The mechanism involves the activation of AKT and downregulation of glycogen synthase kinase-3 beta (GSK-3B) in human islets exposed to cytokines (Fornoni et al., 2008).

2. Role in Reducing Induced Endometriosis

This compound has been observed to reduce induced endometriosis in baboons. The study demonstrated that treatment with JNK inhibitor, either alone or in combination with medroxyprogesterone acetate, resulted in lower total surface area and volume of endometriotic lesions. This indicates its potential role in managing endometriosis without severe side effects or impact on the menstrual cycle or serum reproductive hormones (Hussein et al., 2016).

3. Effectiveness in Protecting Pancreatic Beta-Cells

This compound, particularly its l-isoform, has been found effective in protecting pancreatic beta-cells. The treatment with L-JNKI preserves islet equivalents and a greater percentage of viable beta-cells in culture. However, the d-retroinverso isoform of JNKI (RI-JNKI) did not demonstrate protective properties and even induced islet cells necrosis, highlighting the specific effectiveness of this compound in islet cell biology (Fornoni et al., 2007).

4. Inhibition of Stress-Induced Cell Death

Evi‐1, a nuclear protein involved in leukemic transformation, acts as an inhibitor of c‐Jun N‐terminal kinase (JNK), and by extension, this compound can potentially impact the same pathway. Evi‐1’s interaction with JNK and its subsequent inhibition of JNK can protect cells from stress‐induced cell death, thereby contributing to oncogenic transformation of cells. This indicates the potential application of this compound in oncological research and therapy (Kurokawa et al., 2000).

5. Inhibition of JNK Signaling Pathways in Various Diseases

Studies have shown that inhibition of JNK signaling pathways, through agents like this compound, can be effective in various diseases. For instance, inhibition of JNK in bacterial lipopolysaccharide-stimulated macrophages has been observed, indicating its potential role in modulating inflammatory responses and immune system function (Hambleton et al., 1996).

Properties

Molecular Formula

C₁₆₄H₂₈₆N₆₆O₄₀

Molecular Weight

3822.44

sequence

One Letter Code: DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG-NH2

Origin of Product

United States

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